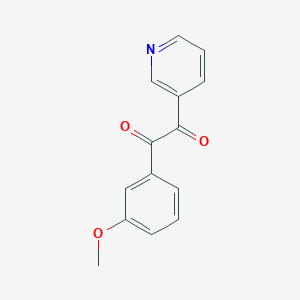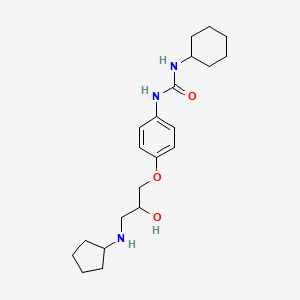![molecular formula C10H10 B14657855 9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene CAS No. 38898-39-4](/img/structure/B14657855.png)
9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene is an organic compound with the molecular formula C10H10. It is a bicyclic compound featuring a unique structure with multiple rings and double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene typically involves cycloaddition reactions. One common method is the [6π + 2π] cycloaddition of terminal alkynes to substituted azepines. This reaction is often catalyzed by transition metal complexes such as cobalt (I) acetylacetonate (Co(acac)2) in the presence of zinc and zinc iodide (Zn/ZnI2) . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur, particularly at the double bonds, using reagents such as bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 or Cl2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Research into its derivatives for pharmacological activities, including antitumor properties.
Wirkmechanismus
The mechanism of action of 9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene involves its ability to participate in cycloaddition reactions. The compound’s multiple double bonds and ring structure make it a versatile intermediate in organic synthesis. It can form stable complexes with transition metals, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: Similar structure but lacks the methylidene group.
Cyclooctatetraene: Another polycyclic compound with multiple double bonds.
1,2,5,6-Tetramethyl-1,3,5,7-cyclooctatetraene: A derivative of cyclooctatetraene with additional methyl groups.
Uniqueness
9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene is unique due to its specific ring structure and the presence of a methylidene group, which imparts distinct reactivity and potential for forming complex molecular architectures.
Eigenschaften
CAS-Nummer |
38898-39-4 |
|---|---|
Molekularformel |
C10H10 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
9-methylidenebicyclo[4.2.1]nona-2,4,7-triene |
InChI |
InChI=1S/C10H10/c1-8-9-4-2-3-5-10(8)7-6-9/h2-7,9-10H,1H2 |
InChI-Schlüssel |
HKYOBSQBRZMONP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2C=CC=CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


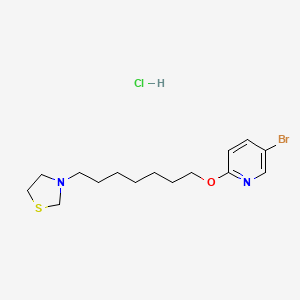

![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)

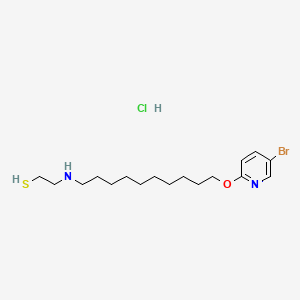



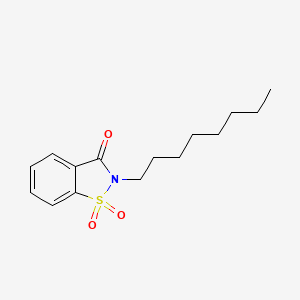
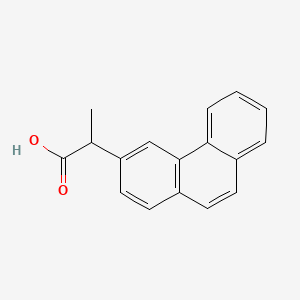
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
